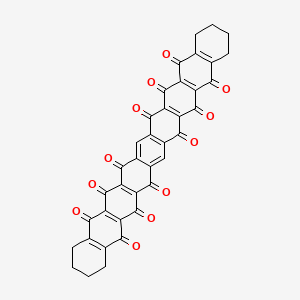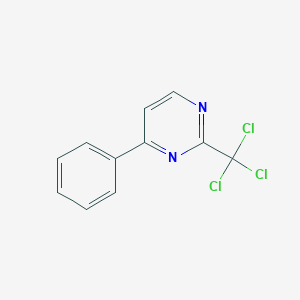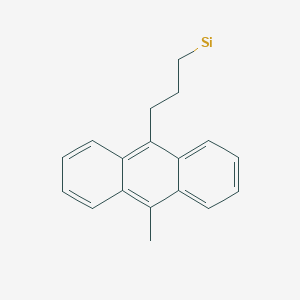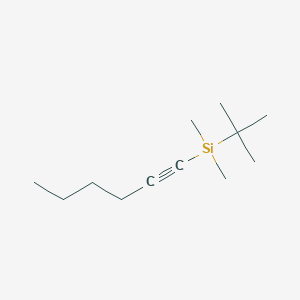
3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole is an organic compound that belongs to the class of selenadiazoles. Selenadiazoles are heterocyclic compounds containing selenium, nitrogen, and carbon atoms in their ring structure. This particular compound is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further connected to a selenadiazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole typically involves the following steps:
Formation of the Selenadiazole Ring: The selenadiazole ring can be synthesized through the reaction of selenium dioxide with appropriate hydrazine derivatives under controlled conditions.
Attachment of the Ethenyl Group: The ethenyl group is introduced via a Heck coupling reaction, where the phenyl ring is functionalized with a vinyl group using palladium catalysts and suitable ligands.
Methylation: The final step involves the methylation of the selenadiazole ring to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the selenadiazole ring, potentially converting it into a more reduced form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products:
Oxidation Products: Epoxides or hydroxylated derivatives.
Reduction Products: Reduced selenadiazole derivatives.
Substitution Products: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials, including luminescent polymers and sensors.
Mécanisme D'action
The mechanism of action of 3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the selenadiazole ring can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
3-(4-Ethenylphenyl)-4-methyl-1,2,5-thiadiazole: Similar structure but contains sulfur instead of selenium.
3-(4-Ethenylphenyl)-4-methyl-1,2,5-oxadiazole: Contains oxygen instead of selenium.
3-(4-Ethenylphenyl)-4-methyl-1,2,5-triazole: Contains an additional nitrogen atom in the ring.
Uniqueness: The presence of selenium in 3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole imparts unique electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s larger atomic size and different electronegativity influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effects.
Propriétés
Numéro CAS |
91198-47-9 |
|---|---|
Formule moléculaire |
C11H10N2Se |
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
3-(4-ethenylphenyl)-4-methyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C11H10N2Se/c1-3-9-4-6-10(7-5-9)11-8(2)12-14-13-11/h3-7H,1H2,2H3 |
Clé InChI |
NIDNRJNAYYJWRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=N[Se]N=C1C2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
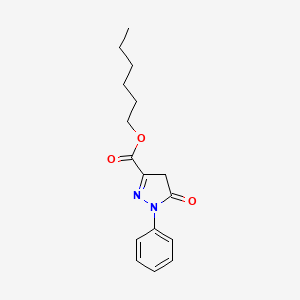

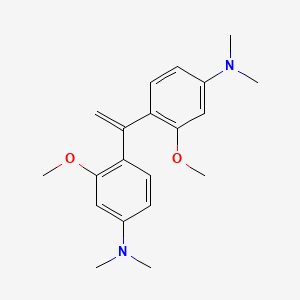
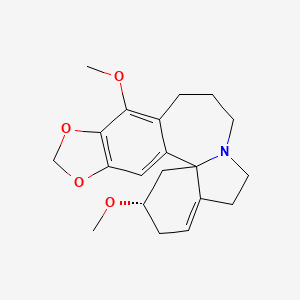

![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
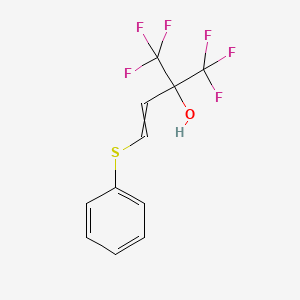
![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)
